3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium
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Overview
Description
3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group and an oxidopyridin-1-ium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine derivatives with 1-methylpyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridine derivative is reacted with 1-methylpyrrolidine in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the oxidopyridin-1-ium moiety back to the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds . These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . This interaction is mediated by the pyridine ring, which mimics the structure of nicotine, allowing the compound to act as an agonist or antagonist at these receptors . Additionally, the compound can influence various signaling pathways, such as the phosphoinositide 3-kinase/Akt pathway, which plays a role in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium include:
Uniqueness
The uniqueness of this compound lies in its oxidopyridin-1-ium moiety, which imparts unique chemical reactivity and biological activity compared to other similar compounds . This structural feature allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKVHQFWVYXIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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